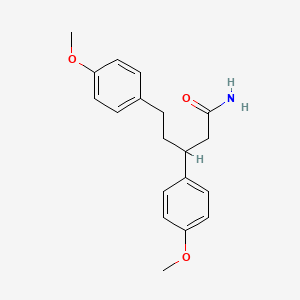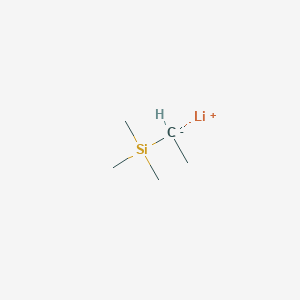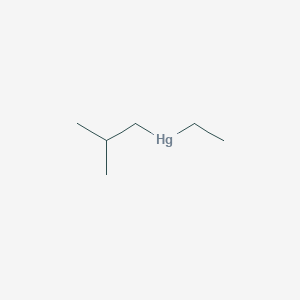
Methyl 2-(trimethoxysilyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(trimethoxysilyl)propanoate is an organosilicon compound with the molecular formula C7H16O5Si. It is a methyl ester derivative of propanoic acid, featuring a trimethoxysilyl group attached to the second carbon of the propanoate chain. This compound is known for its applications in various fields, including materials science, chemistry, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(trimethoxysilyl)propanoate can be synthesized through the esterification of 2-(trimethoxysilyl)propanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2-(trimethoxysilyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(trimethoxysilyl)propanoic acid and methanol.
Condensation: The compound can participate in condensation reactions with other silanes or siloxanes to form cross-linked polymeric structures.
Substitution: The trimethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the ester group.
Condensation: Catalysts such as tin or titanium compounds are often employed to facilitate condensation reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the trimethoxysilyl group under mild conditions.
Major Products Formed
Hydrolysis: 2-(Trimethoxysilyl)propanoic acid and methanol.
Condensation: Cross-linked siloxane polymers.
Substitution: Various organosilicon derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(trimethoxysilyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound is employed in the modification of biomolecules and surfaces to enhance their properties, such as biocompatibility and stability.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of methyl 2-(trimethoxysilyl)propanoate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of cross-linked polymeric structures that impart desirable properties to materials. The molecular targets and pathways involved include the interaction of silanol groups with other functional groups, leading to the formation of stable networks.
類似化合物との比較
Methyl 2-(trimethoxysilyl)propanoate can be compared with other similar compounds, such as:
Methyl 2-(triethoxysilyl)propanoate: Similar in structure but with ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.
2-(Trimethoxysilyl)ethyl methacrylate: Contains a methacrylate group, making it suitable for polymerization reactions.
3-(Trimethoxysilyl)propyl methacrylate: Similar to the above compound but with a different alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in various fields.
特性
CAS番号 |
76301-01-4 |
|---|---|
分子式 |
C7H16O5Si |
分子量 |
208.28 g/mol |
IUPAC名 |
methyl 2-trimethoxysilylpropanoate |
InChI |
InChI=1S/C7H16O5Si/c1-6(7(8)9-2)13(10-3,11-4)12-5/h6H,1-5H3 |
InChIキー |
ACXKTIJRKDAANW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)











